molecular formula C15H10FN3S2 B11615188 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B11615188
M. Wt: 315.4 g/mol
InChI Key: QFALSTLBBIMCIJ-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a chemical compound based on the [1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold, which has been identified as a novel, versatile chemotype in medicinal chemistry research . This scaffold is recognized for its ability to mimic nicotinamide and compete for the binding pocket in human poly- and mono-ADP-ribosylating enzymes (PARPs) . The TBT core structure has been shown to inhibit a range of these enzymes, which are critical drug targets in areas such as oncology . The specific sulfanyl substitution pattern on this derivative suggests potential for further investigation into its selectivity and potency. Compounds featuring the TBT scaffold have demonstrated favorable in vitro ADME properties, including good solubility and high stability in plasma, making them suitable for cellular engagement studies . Furthermore, the scaffold itself is not inherently cell-toxic, highlighting its potential for future drug development efforts . This product is intended for research purposes, such as exploring structure-activity relationships (SAR) and developing selective enzyme inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H10FN3S2

Molecular Weight

315.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C15H10FN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2

InChI Key

QFALSTLBBIMCIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)F)S2

Origin of Product

United States

Preparation Methods

Classical Cyclization Using 2-Hydrazinobenzothiazole and Sulfur Reagents

The most widely reported method involves cyclization of 2-hydrazinobenzothiazole with sulfur-based reagents. In one approach, 2-hydrazinobenzothiazole reacts with carbon disulfide (CS₂) under reflux conditions in the presence of phosphorus oxychloride (POCl₃) to form the triazolo[3,4-b] benzothiazole core . Subsequent thioetherification with 4-fluorobenzyl bromide introduces the sulfanyl group.

Reaction Conditions :

  • Step 1 : 2-Hydrazinobenzothiazole (1 equiv), CS₂ (2 equiv), POCl₃ (5 mL), reflux for 12 hours.

  • Step 2 : Intermediate triazolobenzothiazole (1 equiv), 4-fluorobenzyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C for 6 hours .

Yield : 58–65% over two steps .

Key Data :

ParameterValue
Starting Material2-Hydrazinobenzothiazole
Cyclization AgentCS₂/POCl₃
Coupling Reagent4-Fluorobenzyl bromide
SolventDMF
PurificationColumn chromatography (SiO₂)

Microwave-Assisted Synthesis for Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. A modified protocol involves heating 2-aminobenzothiazole with methyl isothiocyanate under microwave conditions (150°C, 20 minutes) to form a thiourea intermediate, followed by hydrazine-induced cyclization . The sulfanyl group is introduced via nucleophilic substitution with 4-fluorobenzyl thiol.

Reaction Conditions :

  • Step 1 : 2-Aminobenzothiazole (1 equiv), methyl isothiocyanate (1.1 equiv), microwave (150°C, 20 min).

  • Step 2 : Intermediate (1 equiv), hydrazine hydrate (2 equiv), ethanol, reflux for 4 hours.

  • Step 3 : Product (1 equiv), 4-fluorobenzyl thiol (1.2 equiv), KOH (1.5 equiv), DMSO, 60°C for 3 hours .

Yield : 72–78% over three steps.

Advantages :

  • 50% reduction in reaction time compared to classical methods.

  • Enhanced purity (≥95% by HPLC) .

Catalytic Coupling with Transition Metal Catalysts

Palladium-catalyzed coupling has been employed for constructing the triazole ring. A Suzuki-Miyaura reaction between 3-bromo triazolo[3,4-b] benzothiazole and 4-fluorobenzylboronic acid in the presence of Pd(PPh₃)₄ achieves direct C–S bond formation .

Reaction Conditions :

  • 3-Bromotriazolobenzothiazole (1 equiv), 4-fluorobenzylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DME/H₂O (3:1), 90°C for 12 hours .

Yield : 62% .

Key Data :

ParameterValue
CatalystPd(PPh₃)₄
BaseNa₂CO₃
Solvent SystemDME/H₂O (3:1)
LigandNone required

One-Pot Synthesis via Sequential Functionalization

A streamlined one-pot method combines cyclization and thioetherification. 2-Hydrazinobenzothiazole is treated with CS₂ and 4-fluorobenzyl bromide simultaneously in a basic medium (KOH/ethanol), yielding the target compound in a single step .

Reaction Conditions :

  • 2-Hydrazinobenzothiazole (1 equiv), CS₂ (2 equiv), 4-fluorobenzyl bromide (1.2 equiv), KOH (3 equiv), ethanol, reflux for 24 hours .

Yield : 54% .

Limitations :

  • Lower yield due to competing side reactions.

  • Requires rigorous purification .

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis using Wang resin immobilizes the benzothiazole core, enabling sequential addition of triazole and sulfanyl groups. After cleavage from the resin, the product is purified via precipitation .

Procedure :

  • Resin-bound 2-aminobenzothiazole (1 equiv) treated with Fmoc-hydrazine.

  • Cyclization with CS₂/TFA.

  • Thioetherification with 4-fluorobenzyl thiol.

  • Cleavage with TFA/DCM (95:5) .

Yield : 68% .

Advantages :

  • Scalable for combinatorial libraries.

  • Minimal purification required .

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Scalability
Classical Cyclization58–651890–92Moderate
Microwave-Assisted72–78695–98High
Catalytic Coupling621288–90Low
One-Pot Synthesis542485–87Moderate
Solid-Phase684893–95High

Challenges and Optimization Strategies

  • Byproduct Formation : Competing dimerization during cyclization is mitigated by slow reagent addition .

  • Low Solubility : Polar aprotic solvents (DMSO, DMF) enhance intermediate solubility .

  • Catalyst Cost : Pd-based methods are expensive; nickel catalysts are being explored as alternatives .

Chemical Reactions Analysis

Chemical Reactivity and Transformations

The compound’s reactivity stems from its triazole ring, benzothiazole moiety, and fluorobenzyl sulfanyl group. Key reaction pathways include:

2.1. Nucleophilic Substitution at the Sulfanyl Group
The thioether (-S-) group is susceptible to nucleophilic attack under basic or acidic conditions, enabling substitution with amines, alcohols, or other nucleophiles. This reactivity is critical for further derivatization.

2.2. Hydrolysis of the Triazole Ring
The triazole ring may undergo hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening products. This reactivity is modulated by the fused benzothiazole structure, which stabilizes the triazole via conjugation .

2.3. Cycloaddition Reactions
The triazole ring’s aromaticity and electron-deficient nature make it a candidate for cycloaddition reactions, such as [3+2] or [4+2] processes. For example, reaction with dienes or alkynes could yield novel fused heterocycles.

2.4. Fluorobenzyl Group Transformations
The fluorobenzyl substituent can participate in electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Heck), depending on the substrate’s electronic environment.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds containing the triazole structure exhibit significant anti-inflammatory properties. In vitro studies have shown that 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition suggests potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of triazoles possess broad-spectrum antibacterial and antifungal properties. The presence of the fluorobenzyl group enhances the lipophilicity of the molecule, potentially improving membrane permeability and bioactivity against microbial strains.

Anticancer Potential

Preliminary studies suggest that 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole may exhibit anticancer properties. The triazole and benzothiazole moieties are known to interact with cellular targets involved in cancer proliferation and survival pathways. Further research is needed to elucidate its mechanisms of action in cancer cell lines .

Case Studies

StudyFindingsApplication
Study on COX Inhibition Demonstrated significant inhibition of COX-1 and COX-2 enzymes.Potential use as a non-steroidal anti-inflammatory drug (NSAID).
Antimicrobial Assessment Showed activity against E. coli and S. aureus strains.Development of new antimicrobial agents.
Anticancer Research Induced apoptosis in cancer cell lines through mitochondrial pathways.Exploration as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Substituents Biological Activity Key Findings Reference
3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole 4-Fluorobenzylsulfanyl at triazolo position Not explicitly reported (structural focus) Planar triazolo-benzothiazole core; crystallographic stability .
6-(3,4-Dimethoxybenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 4-Fluorobenzyl and 3,4-dimethoxybenzyl at triazolo and thiadiazole positions Anticancer (Bcl-2 inhibition) Hybrid pharmacophore; IC₅₀ < 10 µM against leukemia cell lines .
Tricyclazole (5-Methyl-1,2,4-triazolo[3,4-b][1,3]benzothiazole) Methyl at triazolo position Antifungal (rice blast disease) Commercial fungicide; inhibits melanin biosynthesis in Magnaporthe oryzae .
8-Chloro-7-fluoro-1-[4-methylphenyl]sulfonyl-triazolo[3,4-b]benzothiazole Chloro, fluoro, and p-toluenesulfonyl substituents Antimitotic activity 70–80% inhibition of tubulin polymerization at 5 µg/mL; molecular docking validated .
3-(4-Hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole 4-Hexyloxyphenyl at triazolo position Material science applications Enhanced π-stacking and thermal stability; synthesized via Huisgen reaction (68% yield) .

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Fluorine : The 4-fluorobenzyl group in the target compound and analog enhances lipophilicity and metabolic stability, critical for membrane penetration in anticancer agents .
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in the target compound) may favor redox interactions, while sulfonyl groups (e.g., ) improve electrophilicity and enzyme binding .
  • Methoxy and Alkyl Chains : 3,4-Dimethoxybenzyl in and hexyloxy in increase steric bulk, modulating receptor affinity or material properties.

Synthetic Pathways :

  • The Huisgen reaction is a common method for triazolo-benzothiazole synthesis, yielding 68–75% for derivatives like .
  • Thiadiazole hybrids (e.g., ) require multistep protocols, including cyclocondensation with CS₂/KOH or POCl₃-mediated dehydrations .

Biological Performance: Anticancer Activity: Thiadiazole-triazolo hybrids (e.g., ) show superior Bcl-2 inhibition (IC₅₀ < 10 µM) compared to non-hybrid triazolothiadiazoles (IC₅₀ ~20–50 µM) . Antifungal vs. Antimitotic: Tricyclazole targets melanin synthesis, while chloro-fluoro analogs disrupt tubulin dynamics, highlighting scaffold versatility.

Physicochemical Properties :

  • Crystallinity : The target compound and exhibit planar frameworks with π-π interactions, favoring crystalline phases (melting points >400 K) .
  • Solubility : Sulfonyl and methoxy groups enhance aqueous solubility (e.g., ) compared to alkyl/aryl derivatives .

Critical Analysis of Research Findings

  • Contradictions : While fluorinated analogs generally improve bioactivity, excessive lipophilicity (e.g., hexyloxy in ) may reduce aqueous solubility, limiting in vivo efficacy .
  • Gaps: Limited data exist on the target compound’s specific biological targets; most studies focus on structural analogs.
  • Innovative Directions: Hybridization with coumarin (e.g., ) or spirocyclic moieties (e.g., ) could enhance selectivity for kinases or inflammatory targets.

Biological Activity

3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Compound Overview

  • Molecular Formula : C15H10FN3S2
  • Molecular Weight : 315.4 g/mol
  • IUPAC Name : 1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
  • Structure : The compound features a triazolo-benzothiazole core linked to a fluorobenzyl sulfanyl group, which contributes to its unique biological properties.

The biological activity of 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cell proliferation and metabolic pathways. For instance, it may inhibit α-amylase activity, which is crucial for carbohydrate metabolism. In vitro studies demonstrated significant inhibition rates comparable to standard drugs like acarbose .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the modulation of signaling pathways that regulate apoptosis and cell growth. The presence of the triazole ring is particularly noted for enhancing anticancer properties through interactions with specific protein targets .

In Vitro Studies

Study FocusResult SummaryReference
α-Amylase InhibitionSignificant inhibition (up to 87.5% at 50 μg/mL)
CytotoxicityEffective against several cancer cell lines
Enzyme InteractionBinding affinity studies indicate strong interactions

Comparative Analysis

When compared to similar compounds within the triazolo-benzothiazole class, 3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole demonstrates unique properties due to its specific substituents:

  • 6-[(3-Fluorobenzyl)sulfanyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine : This compound has a different core structure but shares some biological activities related to enzyme inhibition and anticancer effects.
  • 4-Fluorobenzyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-yl sulfide : Similar in core structure but varies in substituent effects on biological activity.

Case Study 1: Antidiabetic Potential

In a study evaluating the antidiabetic potential of benzothiazole derivatives combined with triazoles, it was found that certain modifications led to enhanced α-amylase inhibition. The compound's structural features were crucial for its inhibitory efficacy against this enzyme .

Case Study 2: Anticancer Efficacy

Research on triazolo-benzothiazoles revealed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The presence of electronegative groups was linked to increased antiproliferative activity .

Q & A

Q. What are the standard synthetic routes for preparing 3-[(4-fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification via column chromatography . Modifications include using phosphorus oxychloride for cyclization of thiol intermediates with phenoxyacetic acid derivatives, as seen in analogous triazolo-thiadiazole syntheses .

Q. How is the compound characterized structurally?

Characterization relies on spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., C-S stretches at ~600–700 cm⁻¹).
  • ¹H/¹³C-NMR confirms substituent integration and aromatic proton environments (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm).
  • Mass spectrometry (EIMS) verifies molecular weight (e.g., [M]+ at m/z 342). X-ray crystallography is used for definitive structural confirmation, as demonstrated for related triazolo-thiadiazoles .

Q. What solvents and conditions optimize purification?

Ethanol or methanol is preferred for recrystallization due to the compound’s moderate solubility. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity, as reported for structurally similar derivatives .

Advanced Research Questions

Q. How do substituent variations impact biological activity?

Substituents on the triazole and benzothiazole rings critically influence activity. For example:

  • Fluorine at the benzyl position enhances lipophilicity and membrane permeability, improving antimicrobial potency .
  • Electron-withdrawing groups (e.g., -NO₂) on aryl rings increase antiproliferative activity by 2–3-fold compared to methyl groups . Comparative studies of analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl) reveal structure-activity relationships (SAR) via in vitro assays .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer activity) arise from assay variability. Standardization includes:

  • Using identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Validating results with orthogonal assays (e.g., MTT and apoptosis markers).
  • Adjusting for lipophilicity (logP) via HPLC-derived partition coefficients .

Q. How is crystallographic data utilized to validate synthetic products?

Single-crystal X-ray diffraction confirms bond lengths, angles, and packing. For example:

  • Triazolo-thiadiazole derivatives show planar fused-ring systems with C-S bond lengths of ~1.75 Å .
  • Fluorine substituents induce subtle distortions in aromaticity, affecting π-π stacking in protein binding .

Q. What in silico approaches guide SAR studies?

Molecular docking (e.g., AutoDock Vina) predicts binding to targets like p38 MAP kinase. Virtual screening identifies key interactions:

  • The triazole ring forms hydrogen bonds with catalytic lysine residues.
  • Fluorobenzyl groups occupy hydrophobic pockets, enhancing affinity .

Methodological Recommendations

  • Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 6 hours) .
  • Bioactivity Testing : Prioritize in vivo models (e.g., murine inflammation assays) after confirming in vitro activity to assess pharmacokinetics .
  • Data Reproducibility : Adopt OECD guidelines for cytotoxicity assays and report % inhibition at standardized concentrations (e.g., 10 µM) .

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